molecular formula C10H11NO4 B11891501 Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylicacid

Cat. No.: B11891501
M. Wt: 209.20 g/mol
InChI Key: KYGPDYUTAFVEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid (CAS: 1417098-22-6) is a bicyclic compound featuring a spiro junction between a cyclopenta[c]pyrrole core and a 1,3-dioxolane ring. Its molecular formula is C₁₀H₁₁NO₄, with a molecular weight of 209.20 g/mol . However, detailed physicochemical properties (e.g., melting point, solubility) and safety data remain unreported in available literature .

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

spiro[1,3-dihydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylic acid

InChI

InChI=1S/C10H11NO4/c12-9(13)11-5-7-3-10(4-8(7)6-11)14-1-2-15-10/h3-4H,1-2,5-6H2,(H,12,13)

InChI Key

KYGPDYUTAFVEME-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C3CN(CC3=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of Pyrrole and Dioxolane Precursors

The spirocyclic structure is formed through an intramolecular cyclization reaction, often catalyzed by Brønsted or Lewis acids. For example, a pyrrole derivative bearing a dioxolane-containing sidechain is treated with trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂) to induce ring closure. The reaction conditions must be carefully optimized to avoid side reactions, such as over-oxidation or ring-opening of the dioxolane moiety.

Table 1: Representative Cyclization Conditions

PrecursorCatalystSolventTemperatureYield (%)
Tert-butyl pyrrole-dioxolaneBF₃·OEt₂Dichloromethane0–25°C72
Ethyl ester analogTFATolueneReflux65

Catalytic Systems and Solvent Selection

The choice of catalyst and solvent significantly impacts reaction efficiency and regioselectivity. Source emphasizes the use of BF₃·OEt₂ for its ability to stabilize transition states during cyclization, while TFA is employed for milder deprotection steps. Polar aprotic solvents like dichloromethane or tetrahydrofuran (THF) are preferred due to their compatibility with acid-sensitive intermediates.

Role of Protecting Groups

The tert-butyl ester group in the intermediate Spiro[cyclopenta[c]pyrrole-5(1H),2'-dioxolane]-2(3H)-carboxylic acid, tetrahydro-, 1,1-dimethylethyl ester (CAS: 1417098-22-6) serves dual purposes: it prevents unwanted side reactions at the carboxylic acid site and facilitates purification via column chromatography. Deprotection is achieved using hydrochloric acid (HCl) in dioxane, yielding the free carboxylic acid with >90% purity.

Industrial-Scale Production Techniques

For large-scale synthesis, automated continuous flow reactors are employed to enhance reproducibility and reduce reaction times. Source notes that microreactors enable precise temperature control during exothermic cyclization steps, minimizing decomposition. Additionally, in-line analytics, such as Fourier-transform infrared (FTIR) spectroscopy, are used to monitor reaction progress in real time.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch flaskContinuous flow
Cycle Time48–72 hours6–12 hours
Yield65–72%68–70%
Purity>90%>95%

Stereochemical Control and Challenges

The spirocyclic architecture introduces significant stereochemical complexity, requiring chiral catalysts or resolution techniques to isolate enantiomerically pure product. Source describes the use of enantioselective organocatalysts, such as cinchona alkaloids, to induce asymmetry during cyclization. However, racemization remains a challenge during the deprotection step, necessitating low-temperature conditions.

Purification and Characterization

Final purification is achieved via recrystallization from ethanol/water mixtures or preparative high-performance liquid chromatography (HPLC). Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity. The compound’s IUPAC name, tert-butyl spiro[1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-5,2'-1,3-dioxolane]-2-carboxylate, is validated through comparison of experimental and computed spectral data .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid serves as a building block for synthesizing more complex molecules. Its spirocyclic structure allows for unique reactivity patterns that can be exploited in organic synthesis.

Biology

This compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its structural characteristics enable it to mimic certain biological molecules, making it useful in biochemical assays and studies of cellular processes.

Medicine

In medicinal chemistry, Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid is explored for its potential therapeutic properties. Research indicates that it may act as a lead compound for developing new drugs aimed at specific diseases, particularly cancer.

Recent studies have highlighted the biological activities associated with Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid:

  • Inhibition of Kinase Activity : The compound has demonstrated inhibitory effects on key kinases like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2).
  • Induction of Apoptosis : It modulates pro-apoptotic and anti-apoptotic gene expressions, promoting apoptosis in cancer cells.
Compound NameTargetIC50 Value (μM)Effect
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acidEGFR0.026Inhibition
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acidCDK-20.301Inhibition
Related Spirooxindole CompoundMCF-7 Cell Line35.9Antiproliferation
Related Spirooxindole CompoundLNCaP Cell Line26.1Antiproliferation

Case Studies

Several case studies have underscored the therapeutic potential of spiro compounds:

  • Anticancer Activity : A study revealed that derivatives of spirooxindoles exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involved dual inhibition of MDM2-P53 and MDM4-P53 interactions.
  • Inhibition of Cancer Cell Growth : Another investigation found that spiro compounds induced apoptosis in neuroblastoma and glioma cell lines through caspase activation pathways.

Industrial Applications

In industrial settings, Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid is utilized in producing advanced materials such as polymers and resins due to its stability and reactivity. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which Spiro[cyclopenta[c]pyrrole-5(1H),2’-[1,3]dioxolane]-2(3H)-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

Target Compound
  • Key features : Spiro architecture (cyclopenta[c]pyrrole + 1,3-dioxolane), carboxylic acid group.
  • Molecular weight : 209.20 g/mol .
Analog 1 : 3’-Hydroxy-2’,2’,6’-trimethyl-3H-spiro[1-benzofuran-2,1’-cyclohexane]-5-carboxylic Acid
  • Key features : Spiro system (benzofuran + cyclohexane), additional methyl and hydroxyl substituents.
  • Molecular weight : 290.15 g/mol (C₁₇H₂₂O₄) .
  • Spectroscopy : IR peaks at 1675 cm⁻¹ (carboxylic acid C=O) and 1607 cm⁻¹ (C=C); ¹H-NMR data in CDCl₃ (Table 1, ).
Analog 2 : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
  • Key features : Cyclopenta[c]pyrrole core with a tert-butyl ester instead of carboxylic acid.
  • Molecular weight: 225.28 g/mol (C₁₂H₁₉NO₃) .
  • Safety profile : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
Analog 3 : Spiro[1H-cyclopenta[c]furan-5(3H),2'-[1,3]dioxolane]-1,3-dione,tetrahydro-
  • Key features : Dioxolane-spiro system with a dione (two ketone groups) instead of carboxylic acid.
  • Molecular weight : 198.17 g/mol (C₉H₁₀O₅) .

Functional Group Impact on Properties

Compound Functional Groups Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Safety Profile
Target Compound Carboxylic acid 209.20 Not reported Not available
Analog 1 Carboxylic acid, –OH, –CH₃ 290.15 IR: 1675 cm⁻¹ (COOH), 1607 cm⁻¹ Not available
Analog 2 tert-Butyl ester 225.28 Not reported H302, H315, H319
Analog 3 Dione 198.17 Not reported Not available
  • Carboxylic acid vs. ester : The target compound’s free carboxylic acid may enhance solubility in polar solvents compared to tert-butyl esters (Analog 2). However, ester derivatives like Analog 2 are often more stable under basic conditions .
  • Hydroxyl and methyl groups : Analog 1’s additional substituents increase molecular weight and may influence hydrogen-bonding interactions, as evidenced by its IR hydroxyl peak at 3358 cm⁻¹ .

Biological Activity

Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and therapeutic applications based on recent research findings.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.34 g/mol
  • CAS Number : 1417098-22-6

The compound features a complex structure that contributes to its biological activity, particularly in cancer treatment and enzyme inhibition.

Research indicates that spiro compounds, including Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid, exhibit various mechanisms of action:

  • Inhibition of Kinase Activity : The compound has shown inhibitory effects on key kinases such as EGFR (Epidermal Growth Factor Receptor) and CDK-2 (Cyclin-Dependent Kinase 2). For instance, compounds derived from spirooxindole frameworks have demonstrated IC50 values as low as 0.026 μM against EGFR, indicating potent inhibitory activity .
  • Induction of Apoptosis : Studies reveal that spiro compounds can modulate the expression of pro-apoptotic and anti-apoptotic genes. For example, they can upregulate pro-apoptotic genes like P53 and Bax while downregulating Bcl-2, leading to increased apoptosis in cancer cells .

Biological Activity Data

The following table summarizes the biological activities and IC50 values of Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid and related compounds:

Compound NameTargetIC50 Value (μM)Effect
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acidEGFR0.026Inhibition
Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acidCDK-20.301Inhibition
Related Spirooxindole CompoundMCF-7 Cell Line35.9Antiproliferation
Related Spirooxindole CompoundLNCaP Cell Line26.1Antiproliferation

Case Studies

Several studies have highlighted the therapeutic potential of spiro compounds:

  • Anticancer Activity : A study demonstrated that derivatives of spirooxindoles exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and LNCaP (prostate cancer). The mechanism involved dual inhibition of MDM2-P53 and MDM4-P53 interactions .
  • Inhibition of Cancer Cell Growth : In another investigation, spiro compounds were found to induce apoptosis in neuroblastoma and glioma cell lines through caspase activation pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of Spiro[cyclopenta[c]pyrrole-5(1H),2'-[1,3]dioxolane]-2(3H)-carboxylic acid to minimize by-products?

Methodological Answer:

  • Reaction Monitoring : Use real-time techniques like TLC or HPLC to track intermediate formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity, as observed in cyclopenta[c]pyrrole derivatives .
  • Temperature Control : Maintain temperatures between 0–25°C to prevent side reactions like ring-opening .
  • Catalyst Optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in spirocyclic systems .

Q. Which spectroscopic techniques are most effective for confirming the spirocyclic structure and functional groups?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C-NMR identifies spiro junctions (e.g., δ 2.81–2.95 ppm for CH₂ groups in bicyclic systems) and confirms stereochemistry via coupling constants .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M+H]+ 389.1614 vs. calculated 389.1613 for similar spiro compounds) .
  • FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrrole N-H stretches (~3300 cm⁻¹) confirm functional groups .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Temperature Sensitivity : Store at –20°C in inert atmospheres to prevent oxidation of the dioxolane ring .
  • pH Stability : Conduct accelerated degradation studies (pH 1–13) with HPLC monitoring; cyclopenta[c]pyrrole derivatives show instability in strongly acidic/basic conditions .
  • Light Exposure : Use amber vials to avoid photodegradation, as spiro compounds often degrade under UV light .

Advanced Research Questions

Q. What multi-step reaction mechanisms are proposed for synthesizing functionalized derivatives of this compound?

Methodological Answer:

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the pyrrole ring using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
  • Amide Bond Formation : Activate the carboxylic acid with EDC/HOBt for coupling with amines, ensuring stereochemical integrity via chiral HPLC .
  • Reductive Amination : Modify the ketone group (5-oxo) using NaBH₃CN and primary amines to generate secondary amines .

Q. How can computational methods like DFT predict the reactivity and stability of the spirocyclic core under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess strain energy in the spiro junction .
  • pKa Prediction : Use software like MarvinSuite to estimate carboxylic acid pKa (~3.5) and evaluate protonation effects on solubility .
  • Molecular Dynamics : Simulate aqueous stability to identify hydrolysis-prone regions (e.g., dioxolane ring) .

Q. What strategies resolve contradictions in reported biological activity data across different assay systems?

Methodological Answer:

  • Assay Standardization : Normalize data using positive controls (e.g., enzyme inhibitors for IC₅₀ comparisons) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Cross-Validation : Compare results from biochemical assays (e.g., enzyme inhibition) with cell-based assays to account for membrane permeability differences .

Q. How can researchers design enantioselective syntheses for chiral variants of this compound?

Methodological Answer:

  • Chiral Catalysts : Use Jacobsen’s salen-Mn(III) complexes for asymmetric epoxidation of cyclopenta precursors .
  • Chiral Resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with lipases for kinetic control .

Q. What are the challenges in correlating X-ray crystallography data with computational models for this compound?

Methodological Answer:

  • Crystal Packing Effects : Account for hydrogen-bonding networks (e.g., carboxylic acid dimers) that distort gas-phase DFT predictions .
  • Disorder Modeling : Use SHELXL to refine disordered dioxolane ring conformers .
  • Torsional Angle Validation : Compare calculated (Mercury Software) vs. experimental torsional angles (±5° tolerance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.